molecular formula C11H8BrNO2 B2979972 2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid CAS No. 354115-80-3

2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid

Cat. No.: B2979972
CAS No.: 354115-80-3
M. Wt: 266.094
InChI Key: AXBOCLQRORPQAZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid typically involves the bromination of 5-(1H-pyrrol-1-yl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield a biaryl compound, while nucleophilic substitution could result in various substituted benzoic acids.

Scientific Research Applications

2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and pyrrole moieties can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both bromine and pyrrole substituents on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity in coupling reactions and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-5-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBOCLQRORPQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354115-80-3
Record name 2-bromo-5-(1H-pyrrol-1-yl)benzoic acid
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